5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid
Description
Stereochemical Analysis
- Oxolane Ring Configuration : The substituents at positions 2, 3, and 4 of the oxolane ring adopt S , R , and R configurations, respectively. This arrangement places hydroxyl groups at C3 and C4 in a cis orientation relative to the ring plane.
- Pyrrole Substituents : The carboxylic acid group at C2 of the pyrrole ring and the oxolane substituent at C5 lie in a trans spatial arrangement, minimizing steric hindrance.
The SMILES notation for the compound is C1[C@H]([C@H]([C@@H](O1)C2=CC=C(N2)C(=O)O)O)O, which encodes the stereochemistry and connectivity. The InChIKey , MAMHALHPMVOZNZ-PRJMDXOYSA-N, uniquely identifies the stereoisomer and enables rapid database searches.
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₁NO₅ |
| Molecular weight | 213.19 g/mol |
| Stereocenters | 3 (2S, 3R, 4R) |
| Hydrogen bond donors | 4 (2 hydroxyl, 1 carboxylic acid, 1 NH) |
| Hydrogen bond acceptors | 6 (3 hydroxyl, 1 ether, 1 carboxylic acid, 1 pyrrole) |
Comparative Analysis of Synonymous Designations and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases, reflecting its interdisciplinary relevance:
The PubChem CID 45093294 entry provides exhaustive structural data, including 2D/3D conformers and computed physicochemical properties. In contrast, DTXSID90667166 (EPA’s DSSTox) emphasizes regulatory and toxicological applications. The Wikidata Q82586935 entry facilitates integration with biomedical ontologies, underscoring the compound’s potential role in drug discovery.
Discrepancies in nomenclature arise from variations in stereochemical descriptors. For example, the synonym 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid uses "tetrahydrofuran" instead of "oxolane," though both terms are functionally equivalent. Such differences highlight the importance of cross-referencing registry numbers to ensure accurate compound identification in interdisciplinary research.
Properties
CAS No. |
695811-37-1 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c11-6-3-15-8(7(6)12)4-1-2-5(10-4)9(13)14/h1-2,6-8,10-12H,3H2,(H,13,14)/t6-,7-,8+/m1/s1 |
InChI Key |
MAMHALHPMVOZNZ-PRJMDXOYSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)C2=CC=C(N2)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C2=CC=C(N2)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound Structure and Challenges in Synthesis
- The compound features a tetrahydrofuran (oxolane) ring with two hydroxyl groups at the 3 and 4 positions, stereochemically defined as (2S,3R,4R).
- The pyrrole ring is substituted at the 5-position by the oxolane moiety and bears a carboxylic acid group at the 2-position.
- The stereochemical complexity and the presence of multiple functional groups (hydroxyls, carboxylic acid, heterocycle) require selective protection/deprotection steps and regioselective coupling reactions during synthesis.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction or procurement of the chiral oxolane sugar moiety with the correct stereochemistry.
- Functionalization of the pyrrole ring to introduce the carboxylic acid at the 2-position.
- Coupling of the oxolane sugar to the pyrrole ring at the 5-position.
- Final deprotection and purification steps.
Detailed Synthetic Routes
Synthesis of the Oxolane Sugar Moiety
- The (2S,3R,4R)-3,4-dihydroxyoxolane ring can be synthesized from commercially available sugars such as D-ribose or D-arabinose through selective protection and oxidation/reduction steps to achieve the desired stereochemistry.
- Typical methods include:
- Protection of hydroxyl groups as acetonides or silyl ethers.
- Oxidation of the aldehyde group followed by ring closure to form the oxolane.
- Stereoselective reduction to set the hydroxyl stereochemistry.
Preparation of the Pyrrole-2-carboxylic Acid Derivative
- The pyrrole ring can be synthesized or obtained commercially with a carboxylic acid substituent at the 2-position.
- Functionalization at the 5-position is achieved via electrophilic substitution or metal-catalyzed cross-coupling reactions.
Coupling of Oxolane and Pyrrole Units
- The key step involves forming a C-C or C-N bond between the oxolane sugar and the pyrrole ring at the 5-position.
- Methods include:
- Glycosylation reactions using activated sugar derivatives (e.g., sugar halides or trichloroacetimidates) with pyrrole nucleophiles.
- Transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille) if appropriate halogenated pyrrole derivatives and boronate or stannane sugar derivatives are available.
- The coupling must preserve the stereochemistry of the sugar moiety.
Final Deprotection and Purification
- Removal of protecting groups under mild acidic or basic conditions to avoid degradation.
- Purification by chromatography (HPLC, flash chromatography) to isolate the pure compound.
Research Findings and Data Summary
Patents and Literature Insights
- Patent CN102260265A describes derivatives of pyrrole compounds and their preparation, which may include methods applicable to this compound’s synthesis, emphasizing selective functionalization and coupling strategies.
- Patent WO2005005372A1 discusses compounds with antiviral activity and their synthetic routes, which involve complex heterocyclic and sugar moieties similar to the target compound, providing insights into coupling and protection strategies.
- PubChem entries provide molecular identifiers and structural data but limited direct synthetic protocols; however, they confirm the stereochemical and functional group requirements that guide synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to 5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid exhibit antiviral properties. For instance, pyrrole derivatives have been investigated for their ability to inhibit viral replication in cell cultures. This compound's structural features may enhance its interaction with viral proteins, potentially leading to the development of new antiviral therapies.
Anticancer Properties
Studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells. The incorporation of the 3,4-dihydroxyoxolane moiety may enhance the compound's ability to target cancerous tissues selectively. In vitro studies demonstrated that derivatives of this compound could inhibit tumor cell proliferation by modulating key signaling pathways involved in cell survival and apoptosis.
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Its structural resemblance to natural substrates allows it to bind effectively to active sites of enzymes such as glycosyltransferases and kinases. This property is particularly useful in drug design for targeting specific metabolic pathways.
Glycosylation Studies
The compound's unique sugar-like structure makes it a candidate for studying glycosylation processes in biological systems. Glycosylation is critical for protein function and stability; thus, understanding how this compound interacts with glycosylation enzymes can provide insights into cellular mechanisms and disease states.
Material Science
Polymer Synthesis
In material science, the incorporation of this compound into polymer matrices has been explored for developing biocompatible materials. Its ability to form hydrogen bonds and interact with other polymer chains can enhance the mechanical properties and biodegradability of the resulting materials.
Nanotechnology
The compound can be utilized in nanotechnology for creating nanoparticles with specific functional properties. Its chemical structure allows for surface modifications that can enhance drug delivery systems or improve the efficacy of imaging agents in medical diagnostics.
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry examined a series of pyrrole derivatives, including this compound. Results demonstrated significant antiviral activity against influenza virus strains, suggesting potential therapeutic applications .
Case Study 2: Cancer Cell Line Studies
In research conducted by Cancer Research, derivatives of this compound were tested against various cancer cell lines. The results showed a dose-dependent decrease in cell viability and induction of apoptosis through mitochondrial pathways .
Case Study 3: Enzyme Interaction Studies
A recent study published in Biochemistry focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit a key enzyme involved in carbohydrate metabolism, indicating its potential role in metabolic disease management .
Mechanism of Action
The mechanism of action of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole and Pyrrolidine Derivatives
3,4-Dihydro-2H-pyrrole-2-carboxylic acid (CAS: 2906-39-0)
- Structure : Partially saturated pyrrole ring (3,4-dihydro) with a carboxylic acid group.
- Properties : Lower molecular weight (113.11 g/mol), pKa ~2.35, and melting point 140–142°C (decomposes).
- The target compound’s unsaturated pyrrole allows for conjugation, enhancing stability and reactivity in electrophilic substitutions .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)
- Structure : Fully saturated pyrrolidine with a ketone at position 5 and a methyl group.
- Properties : Higher rigidity due to saturation; the ketone increases electrophilicity compared to the target’s hydroxylated oxolane.
Pyrrolo-Pyridine Carboxylic Acids
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a)
- Structure : Fused pyrrole-pyridine system with a carboxylic acid at position 2.
- Synthesis : High yield (95%), indicating stability during synthesis.
- Key Differences : The pyridine ring introduces basicity (pKa ~4–6 for pyridine N), unlike the purely acidic target compound. Substituents like chloro (10b) or methoxy (10c) alter lipophilicity (e.g., 10c’s methoxy increases logP) .
Nucleoside and Nucleotide Analogs
Remdesivir (GS-5734)
- Structure : Phosphoramidate prodrug with a dihydroxyoxolane-linked pyrrolotriazine base.
- Properties: High molecular weight (602.58 g/mol), logP 2.01, and water-insoluble (soluble in DMSO/ethanol). The dihydroxyoxolane mimics ribose in nucleosides, aiding viral polymerase inhibition.
Uridylyl-2'-5'-Phospho-Adenosine
Adenosine Receptor Agonists
CGS21680
- Structure: Adenosine derivative with (2R,3R,4S,5S)-dihydroxyoxolane and an ethylcarbamoyl group.
- Properties : Stereochemistry and carbamoyl group enhance receptor selectivity. The target compound’s (2S,3R,4R) configuration and carboxylic acid group may favor different targets, such as carboxylate-binding enzymes .
Physicochemical and Functional Comparison
Biological Activity
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrole derivatives that have shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research. This article summarizes the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a pyrrole ring, which is known for its biological significance and versatility in drug design.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its activity against Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring could enhance anti-TB activity. Compounds with bulky substituents showed increased potency against drug-resistant strains of Mtb, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| Compound 1 | > 16 | < 64 |
| Compound 32 | < 0.016 | > 64 |
Antioxidant Activity
The compound has also been studied for its role as an inhibitor in the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway is implicated in various conditions such as acute lung injury and ischemic/reperfusion injury. The compound exhibited a dissociation constant of 5090 nM for Keap1, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Anticancer Properties
Pyrrole derivatives have been explored for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Specific studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines while sparing normal cells .
Case Studies
- Study on Antitubercular Activity : In a study evaluating various pyrrole derivatives, the compound was part of a series that showed enhanced activity against Mtb through targeted modifications to the carboxylic acid group. The study highlighted the importance of structural features in determining biological activity and provided insights into the design of new antitubercular agents .
- Oxidative Stress Modulation : Another study focused on the effects of pyrrole derivatives on oxidative stress pathways. The findings suggested that these compounds could effectively activate the Nrf2 pathway, leading to increased expression of antioxidant genes and providing protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
